The synthesis of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves a multi-step process:
In industrial settings, similar synthetic routes are adapted for large-scale production. This involves automated systems for better control over reaction conditions and advanced purification techniques to ensure high yield and purity of the final product.
The molecular structure of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be described by its molecular formula and molecular weight of approximately 376.8 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C23H17ClO3 |
Molecular Weight | 376.8 g/mol |
IUPAC Name | 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenylchromen-2-one |
InChI | InChI=1S/C23H17ClO3/c1-15... |
InChI Key | YHDFJDDGMMOSKZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
This data highlights the compound's complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity .
6-Chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can participate in various chemical reactions:
The mechanism of action for 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves interactions with specific molecular targets, which may include:
The physical and chemical properties of 6-chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties suggest that the compound is likely to be stable under normal laboratory conditions but may require specific handling due to its reactivity in certain chemical environments .
6-Chloro-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has potential applications in various scientific fields:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6